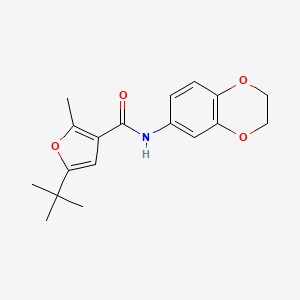

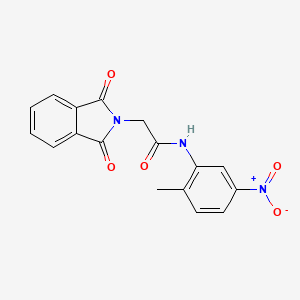

3-(3-nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to 3-(3-nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole involves various strategies, including the reaction of appropriate acids or esters with hydrazides to form the oxadiazole ring. For instance, a series of S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-Oxadiazole-2-thiol were synthesized from 3-nitrobenzoic acid, highlighting the versatility of nitrobenzoic acid derivatives in oxadiazole synthesis (Aziz‐ur‐Rehman et al., 2013).

Molecular Structure Analysis

The structure of oxadiazole derivatives is crucial for their liquid crystalline properties. The presence of a nitro group at the end of the molecule, considered a strong polar group, significantly influences these properties. The alkoxy terminal chain and the bent heterocyclic ring (1,3,4-oxadiazole) play pivotal roles in determining the mesomorphic properties of these molecules (H. Abboud et al., 2017).

Chemical Reactions and Properties

Oxadiazoles undergo various chemical reactions, including nitration and reduction, which modify their chemical properties. For example, nitration of 2,5-diphenyl-1,3,4-oxadiazole under different conditions yields a mixture of bisnitrophenyl derivatives, demonstrating the reactivity of the oxadiazole ring towards electrophilic substitution reactions (A. Blackhall et al., 1980).

Physical Properties Analysis

The physical properties, including thermal stability and liquid crystalline behavior, are influenced by the structural features of oxadiazole derivatives. The thermal stability of these compounds is often high, with no significant weight loss observed below certain temperatures, indicating their potential for applications requiring materials with high thermal resistance (I. K. Varma et al., 1973).

Chemical Properties Analysis

Oxadiazole derivatives exhibit a broad range of chemical properties, including antimicrobial and antibacterial activities. These activities are attributed to the presence of specific functional groups, such as nitro, amino, and alkoxy groups, which can be strategically modified to enhance the desired biological effects (E. Jafari et al., 2017).

Applications De Recherche Scientifique

Synthesis and Characterization of Mesogenic Materials

Research has demonstrated the synthesis and characterization of new mesogenic homologous series featuring 1,3,4-oxadiazole rings, particularly focusing on compounds with a nitro terminal group. These compounds, synthesized through a process involving fourier transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (1H-NMR), and elemental analysis, showed varying liquid crystalline mesophases influenced by the presence of a nitro group, which is considered a strong polar group. This study highlights the significant role of the alkoxy terminal chain and the bent heterocyclic ring in determining the liquid crystalline properties of these molecules (Abboud, Lafta, & Tomi, 2017).

Antimicrobial Evaluation

Another study explored the antimicrobial potential of 1,3,4-oxadiazole derivatives. The synthesis involved treating ethyl mandelate with hydrazine hydrate, followed by various procedures leading to the formation of these derivatives. Spectral analysis confirmed their structures, and the compounds exhibited significant antibacterial and antifungal activities, with particular effectiveness against Staphylococcus aureus and Escherichia coli (Jafari, Mohammadi, Jahanian-Najafabadi, & Hassanzadeh, 2017).

Corrosion Inhibition

The influence of substituted oxadiazoles on the corrosion of mild steel in hydrochloric acid has been studied, revealing that certain derivatives can act as effective corrosion inhibitors. This study provides insights into the chemical interaction between oxadiazole derivatives and metal surfaces, potentially guiding the development of more efficient corrosion inhibitors (Lagrenée, Mernari, Chaibi, Traisnel, Vezin, & Bentiss, 2001).

Biological Assessment for Drug Research

1,3,4-Oxadiazole derivatives have been assessed for their antibacterial and enzyme inhibition potential. The research incorporated microwave-assisted and conventional synthesis techniques, followed by a comprehensive in vitro biological assessment. This study underscores the utility of 1,3,4-oxadiazole as a scaffold in drug discovery, particularly highlighting its potential in developing new antibacterial agents and enzyme inhibitors (Virk, Iqbal, Aziz-ur-Rehman, et al., 2023).

Propriétés

IUPAC Name |

3-(3-nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3/c20-19(21)14-8-4-7-13(11-14)16-17-15(22-18-16)10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVPDFWGUWBVCBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=NC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351545 |

Source

|

| Record name | 3-(3-Nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6136-89-6 |

Source

|

| Record name | 3-(3-Nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[(6-methyl-2-phenyl-4-pyrimidinyl)amino]benzoate](/img/structure/B5504659.png)

![N-(3-methoxyphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5504672.png)

![4-[(2-phenylethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5504694.png)

![4-amino-N'-{[5-(4-bromophenyl)-2-furyl]methylene}-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B5504699.png)

![2-fluoro-6-[phenyl(4H-1,2,4-triazol-4-ylamino)methyl]phenol](/img/structure/B5504706.png)

![1-(1H-benzimidazol-5-ylcarbonyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5504711.png)

![N-[2-(4-morpholinyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5504727.png)

![2-(4-fluorophenyl)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]azetidine](/img/structure/B5504737.png)

![4-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylcarbonyl]-1(2H)-phthalazinone hydrochloride](/img/structure/B5504740.png)